molecular formula C14H13BrO B3053513 1-Bromo-2-[(2-methylphenoxy)methyl]benzene CAS No. 5422-50-4

1-Bromo-2-[(2-methylphenoxy)methyl]benzene

Cat. No. B3053513
CAS RN: 5422-50-4
M. Wt: 277.16 g/mol
InChI Key: OKVTYLOXWGCLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-[(2-methylphenoxy)methyl]benzene, also known by its IUPAC name 2-bromobenzyl methyl ether , is a chemical compound with the molecular formula C₈H₉BrO . It is a colorless to pale yellow liquid with a molecular weight of approximately 201.06 g/mol . This compound belongs to the class of aryl bromides and contains both aromatic and ether functional groups.


Synthesis Analysis

The synthesis of 1-Bromo-2-[(2-methylphenoxy)methyl]benzene involves the bromination of the corresponding methyl ether compound. Specific synthetic routes may vary, but generally, it can be prepared by reacting 2-methylphenoxyacetic acid with a brominating agent (such as N-bromosuccinimide) in an appropriate solvent. The reaction proceeds via electrophilic aromatic substitution, resulting in the introduction of a bromine atom at the ortho position of the phenyl ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-[(2-methylphenoxy)methyl]benzene consists of a benzene ring substituted with a bromine atom and a methoxymethyl group. The bromine atom is attached to the second carbon (ortho position) of the benzene ring, while the methoxymethyl group is attached to the adjacent carbon. The ether linkage connects the methoxymethyl group to the phenyl ring .


Physical And Chemical Properties Analysis

  • Odor : Faint aromatic odor

Safety And Hazards

  • Hazard Statements : May cause skin and eye irritation. Harmful if swallowed (H302) .
  • Precautionary Measures : Use appropriate protective equipment (gloves, goggles). Avoid inhalation and contact with skin or eyes. Handle in a well-ventilated area .

Future Directions

: Ambeed, Inc. - 1-Bromo-2-(methoxymethyl)benzene : NIST Chemistry WebBook - Benzene, 1-bromo-2-methyl- : NIST Chemistry WebBook - Benzene, 1-(bromomethyl)-2-methyl- : ChemSpider - 1-Bromo-2-[(2-methylphenoxy)methyl]benzene <

properties

IUPAC Name

1-bromo-2-[(2-methylphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVTYLOXWGCLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279107
Record name 1-bromo-2-[(2-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[(2-methylphenoxy)methyl]benzene

CAS RN

5422-50-4
Record name NSC11287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-[(2-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-[(2-methylphenoxy)methyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-[(2-methylphenoxy)methyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-[(2-methylphenoxy)methyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-[(2-methylphenoxy)methyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-[(2-methylphenoxy)methyl]benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-[(2-methylphenoxy)methyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.